molecular formula C32H26ClNO5 B11037074 (1E)-8-chloro-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-chloro-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037074
M. Wt: 540.0 g/mol
InChI Key: VFTCXYPRRJKZAM-CJLVFECKSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrroloquinoline core. Its systematic name is ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate .
  • It contains several functional groups, including an ester, a ketone, and a chloro substituent.
  • The compound’s structure suggests potential biological activity and interesting properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate precursors to form the pyrroloquinoline core, followed by esterification to introduce the ethyl group.

      Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic pathway, but they might involve reflux, acid/base catalysis, and purification steps.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: Hydrolysis would yield the corresponding carboxylic acid, while oxidation or reduction could lead to modified derivatives.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stereochemistry, and potential as a building block for other compounds.

      Biology: Studying its interactions with enzymes, receptors, or cellular components.

      Medicine: Exploring its pharmacological properties, such as anticancer or antimicrobial effects.

      Industry: Assessing its use in materials science or as a starting material for drug development.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlighting its unique features would require a detailed comparison with known compounds.

    Remember that this compound’s potential applications and mechanisms are still an active area of research, and further studies are needed to fully understand its properties and behavior

    Properties

    Molecular Formula

    C32H26ClNO5

    Molecular Weight

    540.0 g/mol

    IUPAC Name

    (3E)-6-chloro-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

    InChI

    InChI=1S/C32H26ClNO5/c1-31(2)17-32(3,19-10-6-5-7-11-19)24-15-20(33)14-21-22(29(36)34(31)27(21)24)16-25(35)23-13-18-9-8-12-26(38-4)28(18)39-30(23)37/h5-16H,17H2,1-4H3/b22-16+

    InChI Key

    VFTCXYPRRJKZAM-CJLVFECKSA-N

    Isomeric SMILES

    CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Cl)(C)C6=CC=CC=C6)C

    Canonical SMILES

    CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Cl)(C)C6=CC=CC=C6)C

    Origin of Product

    United States

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